molecular formula C15H19N3O2 B14685501 Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- CAS No. 31992-00-4

Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl-

Cat. No.: B14685501
CAS No.: 31992-00-4
M. Wt: 273.33 g/mol
InChI Key: VVNYZYBWULAGJY-UHFFFAOYSA-N
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Description

Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of methyl, isopropylamino, and phenyl groups attached to the uracil ring, which significantly alters its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- typically involves multi-step organic reactions. The starting material is often uracil, which undergoes alkylation to introduce the methyl groups at positions 1 and 6. Subsequent reactions involve the introduction of the isopropylamino group at position 5 and the phenyl group at position 3. These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are optimized for efficiency and cost-effectiveness. The final product is purified using techniques such as crystallization, distillation, or chromatography to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methyl, isopropylamino, and phenyl groups enhances its binding affinity and specificity, leading to the modulation of biological pathways. These interactions can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Uracil, 3-cyclohexyl-1,6-dimethyl-5-((dimethylamino)methyl)-
  • Uracil, 3-benzyl-1,6-dimethyl-5-dimethylamino-

Uniqueness

Uracil, 1,6-dimethyl-5-(isopropylamino)-3-phenyl- is unique due to the specific combination of substituents attached to the uracil ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

31992-00-4

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

1,6-dimethyl-3-phenyl-5-(propan-2-ylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C15H19N3O2/c1-10(2)16-13-11(3)17(4)15(20)18(14(13)19)12-8-6-5-7-9-12/h5-10,16H,1-4H3

InChI Key

VVNYZYBWULAGJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)NC(C)C

Origin of Product

United States

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